molecular formula C11H19N7O2 B14766252 9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine

9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine

Cat. No.: B14766252
M. Wt: 281.31 g/mol
InChI Key: ONJGHUKQRCPJLB-UHFFFAOYSA-N
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Description

9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the 2,2-diethoxyethyl group and the hydrazineyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Hydrazinopurine: Another purine derivative with similar hydrazineyl functionality.

    9-(2,2-Diethoxyethyl)-adenine: Similar in structure but lacks the hydrazineyl group.

Uniqueness

9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine is unique due to the combination of the 2,2-diethoxyethyl and hydrazineyl groups attached to the purine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H19N7O2

Molecular Weight

281.31 g/mol

IUPAC Name

9-(2,2-diethoxyethyl)-6-hydrazinylpurin-2-amine

InChI

InChI=1S/C11H19N7O2/c1-3-19-7(20-4-2)5-18-6-14-8-9(17-13)15-11(12)16-10(8)18/h6-7H,3-5,13H2,1-2H3,(H3,12,15,16,17)

InChI Key

ONJGHUKQRCPJLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=NC2=C(N=C(N=C21)N)NN)OCC

Origin of Product

United States

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